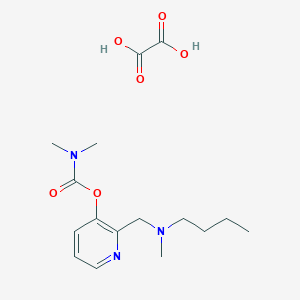
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1), also known as Pyributicarb, is a compound that belongs to the carbamate family. It is used as a herbicide to control the growth of weeds in crops. It was first synthesized in the 1970s and has since been used in the agricultural industry.
作用机制
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) belongs to the carbamate family of herbicides. It inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system of plants. This leads to an accumulation of acetylcholine, which causes overstimulation of the plant's nervous system, leading to its death.
Biochemical and Physiological Effects:
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has been shown to have no significant effects on the growth and development of crops such as soybeans, corn, and cotton. It is rapidly metabolized in plants and does not accumulate in the soil. However, it has been shown to have toxic effects on non-target organisms such as bees, earthworms, and aquatic organisms.
实验室实验的优点和局限性
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is widely used in the agricultural industry for its herbicidal properties. It is easy to synthesize and has a high degree of selectivity for weeds. However, it has limitations in terms of its toxicity to non-target organisms and its potential to cause environmental pollution.
未来方向
There are several future directions for research on Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1). These include:
1. Studying the effects of Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) on non-target organisms such as bees, earthworms, and aquatic organisms.
2. Developing new formulations of Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) that are less toxic to non-target organisms.
3. Investigating the potential of Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) as a treatment for neurological disorders in humans.
4. Studying the effects of Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) on soil microbiota and its potential to cause environmental pollution.
Conclusion:
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is a carbamate herbicide that is widely used in the agricultural industry to control the growth of weeds in crops. It works by inhibiting the activity of acetylcholinesterase, leading to an accumulation of acetylcholine and overstimulation of the plant's nervous system. Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has advantages in terms of its selectivity for weeds and ease of synthesis, but it also has limitations in terms of its toxicity to non-target organisms and potential to cause environmental pollution. Future research directions for Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) include studying its effects on non-target organisms, developing new formulations that are less toxic, investigating its potential as a treatment for neurological disorders, and studying its effects on soil microbiota.
合成方法
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) is synthesized by reacting 2-(butylmethylamino)methyl-3-pyridinecarboxylic acid with dimethyl carbamate in the presence of a base. The resulting product is then reacted with oxalic acid to form the ethanedioate salt. The final product is a white crystalline solid with a melting point of 96-98°C.
科学研究应用
Carbamic acid, dimethyl-, 2-((butylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) has been extensively studied for its herbicidal properties. It is used to control the growth of weeds in crops such as soybeans, corn, and cotton. It works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system of plants. This leads to an accumulation of acetylcholine, which causes overstimulation of the plant's nervous system, leading to its death.
属性
CAS 编号 |
169128-31-8 |
|---|---|
分子式 |
C16H25N3O6 |
分子量 |
355.39 g/mol |
IUPAC 名称 |
[2-[[butyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid |
InChI |
InChI=1S/C14H23N3O2.C2H2O4/c1-5-6-10-17(4)11-12-13(8-7-9-15-12)19-14(18)16(2)3;3-1(4)2(5)6/h7-9H,5-6,10-11H2,1-4H3;(H,3,4)(H,5,6) |
InChI 键 |
PQJYWYLRWKREQT-UHFFFAOYSA-N |
SMILES |
CCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
规范 SMILES |
CCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O |
其他 CAS 编号 |
169128-31-8 |
同义词 |
2-((Butylmethylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioat e (1:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



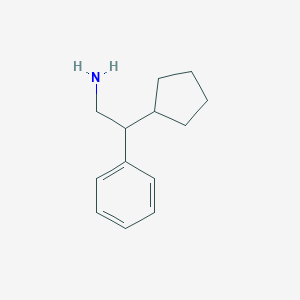

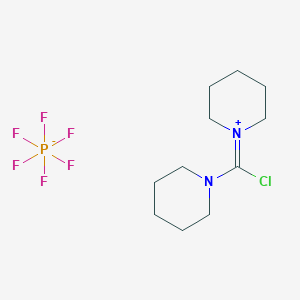

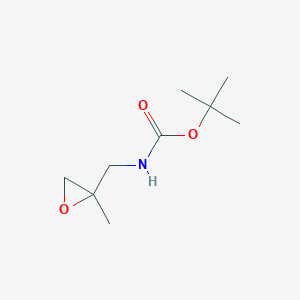
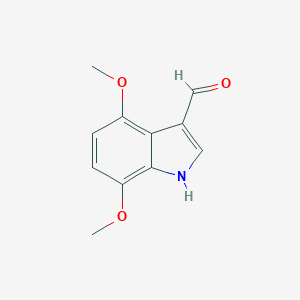
![5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B62121.png)

![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)
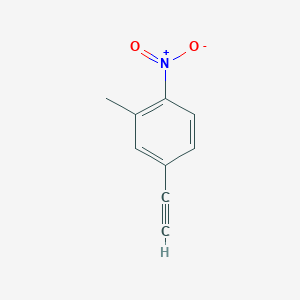
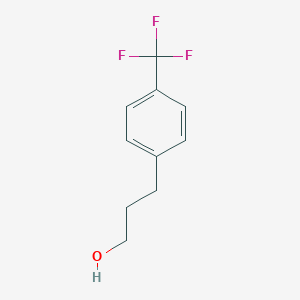
![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)
![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)
